2-(5-methyl-2-phenyl-1,3-oxazol-4-yl)ethan-1-amine dihydrochloride
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Overview
Description
2-(5-methyl-2-phenyl-1,3-oxazol-4-yl)ethan-1-amine dihydrochloride is an organic compound that belongs to the class of oxazoles Oxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-methyl-2-phenyl-1,3-oxazol-4-yl)ethan-1-amine dihydrochloride typically involves the following steps:
Formation of the Oxazole Ring: The oxazole ring can be synthesized through the cyclization of appropriate precursors. For example, the reaction of 2-aminophenol with acetic anhydride can yield 2-methyl-1,3-oxazole.
Substitution Reactions: The phenyl group can be introduced via a substitution reaction using phenyl halides and appropriate catalysts.
Amine Introduction: The ethan-1-amine group can be introduced through a nucleophilic substitution reaction.
Formation of the Dihydrochloride Salt: The final step involves the formation of the dihydrochloride salt by reacting the amine with hydrochloric acid.
Industrial Production Methods
Industrial production methods for this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This can include the use of continuous flow reactors, advanced catalysts, and purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
2-(5-methyl-2-phenyl-1,3-oxazol-4-yl)ethan-1-amine dihydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Phenyl halides with catalysts like palladium or copper.
Major Products
Oxidation: Oxidized derivatives of the oxazole ring.
Reduction: Reduced amine derivatives.
Substitution: Substituted oxazole derivatives with various functional groups.
Scientific Research Applications
2-(5-methyl-2-phenyl-1,3-oxazol-4-yl)ethan-1-amine dihydrochloride has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(5-methyl-2-phenyl-1,3-oxazol-4-yl)ethan-1-amine dihydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
2-(5-methyl-2-phenyl-1,3-oxazol-4-yl)ethanol: Similar structure but with an alcohol group instead of an amine.
5-methyl-2-phenyl-1,3-oxazole: Lacks the ethan-1-amine group.
2-phenyl-1,3-oxazole: Lacks the methyl group.
Uniqueness
2-(5-methyl-2-phenyl-1,3-oxazol-4-yl)ethan-1-amine dihydrochloride is unique due to the presence of both the oxazole ring and the ethan-1-amine group, which confer specific chemical and biological properties
Biological Activity
2-(5-Methyl-2-phenyl-1,3-oxazol-4-yl)ethan-1-amine dihydrochloride is a compound of interest due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its antimicrobial properties, cytotoxicity, and potential therapeutic applications.
The compound has the following chemical characteristics:
- Molecular Formula : C12H13N2O2·2HCl
- Molecular Weight : 203.24 g/mol
- CAS Number : 103788-65-4
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of related oxazole derivatives. While specific data on this compound is limited, related compounds exhibit significant antibacterial and antifungal activities.
Table 1: Antimicrobial Activity of Related Compounds
Compound | Target Organism | Minimum Inhibitory Concentration (MIC) |
---|---|---|
Compound A | E. coli | 0.0195 mg/mL |
Compound B | Bacillus mycoides | 0.0048 mg/mL |
Compound C | C. albicans | 0.039 mg/mL |
Compound D | S. aureus | 0.0048 mg/mL |
These findings suggest that compounds with similar structures may exhibit comparable biological activities.
Cytotoxicity Studies
Cytotoxicity assessments are essential for determining the safety profile of any new compound. Preliminary studies indicate that certain oxazole derivatives possess moderate cytotoxic effects against various cancer cell lines.
Case Study: Cytotoxic Effects
A study conducted on a series of oxazole derivatives showed that those with a methyl group at the C–3 position exhibited increased antiproliferative activity against cell lines such as MCF7 (breast cancer) and HeLa (cervical cancer). The introduction of additional functional groups was noted to enhance cytotoxicity significantly.
The mechanism by which these compounds exert their effects is not fully understood but may involve:
- Inhibition of Protein Synthesis : Many oxazole derivatives interfere with bacterial ribosomal function.
- Disruption of Cell Membranes : Some compounds demonstrate the ability to disrupt microbial cell membranes, leading to cell lysis.
- Induction of Apoptosis in Cancer Cells : Certain derivatives have been shown to activate apoptotic pathways in cancer cells.
Therapeutic Applications
The potential therapeutic applications for this compound include:
- Antimicrobial Agent : Due to its potential antibacterial properties.
- Anticancer Drug : Based on its cytotoxic effects against cancer cell lines.
- Neuroprotective Agent : Some studies suggest that oxazole derivatives may have neuroprotective effects, warranting further investigation.
Properties
IUPAC Name |
2-(5-methyl-2-phenyl-1,3-oxazol-4-yl)ethanamine;dihydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2O.2ClH/c1-9-11(7-8-13)14-12(15-9)10-5-3-2-4-6-10;;/h2-6H,7-8,13H2,1H3;2*1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JWFQIBOJGXVWRN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=C(O1)C2=CC=CC=C2)CCN.Cl.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16Cl2N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.17 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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